

Oseltamivir Acid D3 solution preparation and working concentrations

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Compound of Interest

Compound Name: *Oseltamivir Acid D3*

Cat. No.: *B15073067*

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Application Notes and Protocols for Oseltamivir Acid D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid, also known as Oseltamivir Carboxylate, is the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] The neuraminidase enzyme is crucial for the release of newly formed viral particles from infected host cells, and its inhibition prevents the spread of the virus.[3][4][5] **Oseltamivir Acid D3** is a deuterated form of Oseltamivir Acid, commonly used as an internal standard in pharmacokinetic and bioanalytical studies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated active compound.[6]

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for **Oseltamivir Acid D3** is provided below.

Property	Value
Molecular Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄
Molecular Weight	287.37 g/mol
Appearance	White to off-white solid
Storage (Powder)	Store at -20°C for up to 3 years.
Storage (In Solvent)	Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. [1]

Solution Preparation

Solubility Data

The solubility of Oseltamivir Acid in various solvents is summarized in the table below. Note that the deuterated form (D3) is expected to have similar solubility.

Solvent	Solubility (mg/mL)	Solubility (mM)	Notes
Water	57	200.45	
Ethanol	14	49.23	
DMSO	≥ 5	≥ 17.40	Use freshly opened DMSO as it is hygroscopic, which can affect solubility. [1]
PBS (pH 7.2)	~10	~35	For the phosphate salt, indicating good aqueous solubility of the carboxylate form as well. [7]

Stock Solution Preparation Protocol (DMSO)

- Weighing: Accurately weigh the desired amount of **Oseltamivir Acid D3** powder.

- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
- Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.^[1]

Example Stock Solution Calculations:

Desired Concentration	Mass of Oseltamivir Acid D3 (MW: 287.37)	Volume of DMSO
1 mM	1 mg	3.4798 mL
5 mM	5 mg	3.4798 mL
10 mM	10 mg	3.4798 mL

Preparation of Aqueous Working Solutions

For many cell-based assays, it is necessary to further dilute the DMSO stock solution in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

- Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in the desired aqueous buffer or medium.
- Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the assay medium to achieve the desired working concentration.
- Mixing: Mix thoroughly by gentle inversion or pipetting.
- Use: Use the freshly prepared working solution immediately.

Working Concentrations

The appropriate working concentration of **Oseltamivir Acid D3** will depend on the specific application. The following table provides a summary of typical concentration ranges for various

experimental setups.

Application	Typical Concentration Range	Notes
Neuraminidase Inhibition Assays	0.1 nM - 10 μ M	IC ₅₀ values are typically in the low nM range (e.g., 0.1 - 4.9 nM).[8][9] A range of concentrations is used to generate a dose-response curve.[10]
Cell-Based Antiviral Assays	0.001 μ M - 100 μ M	Concentrations can vary depending on the cell line, virus strain, and assay endpoint (e.g., cytopathic effect, plaque reduction).[10][11]
Cytotoxicity Assays	1 μ M - 1000 μ M	It is important to determine the cytotoxicity of the compound in the specific cell line being used to ensure that antiviral effects are not due to cell death.[11]
In Vivo Studies (as a reference)	10 mg/kg (Oseltamivir Phosphate)	Dosing for in vivo studies is typically reported for the prodrug, Oseltamivir Phosphate. The active metabolite, Oseltamivir Acid, reaches systemic circulation after oral administration of the prodrug.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a standard fluorescence-based neuraminidase inhibition assay.

Materials:

- **Oseltamivir Acid D3** stock solution (e.g., 1 mM in DMSO)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
- Influenza virus sample with neuraminidase activity
- 96-well black microplate
- Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

- **Serial Dilutions:** Prepare a series of dilutions of the **Oseltamivir Acid D3** stock solution in assay buffer to create a range of working concentrations (e.g., from 10 μ M down to 0.1 nM).
- **Plate Setup:** Add 25 μ L of each **Oseltamivir Acid D3** dilution to the wells of the 96-well plate. Include wells with assay buffer only (no inhibitor control) and wells with a known neuraminidase inhibitor as a positive control.
- **Add Virus:** Add 25 μ L of the diluted influenza virus to each well.
- **Incubation:** Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
- **Add Substrate:** Add 50 μ L of the MUNANA substrate solution to each well.
- **Incubation:** Incubate the plate at 37°C for 60 minutes in the dark.
- **Read Fluorescence:** Measure the fluorescence intensity at an excitation of 365 nm and an emission of 450 nm.
- **Data Analysis:** Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Formulation Preparation

For pharmacokinetic studies where **Oseltamivir Acid D3** is used as an internal standard, it is typically co-administered with the non-deuterated compound. The following is a general protocol for preparing an oral formulation.

Materials:

- **Oseltamivir Acid D3** stock solution in DMSO
- PEG300
- Tween 80
- Sterile water or saline

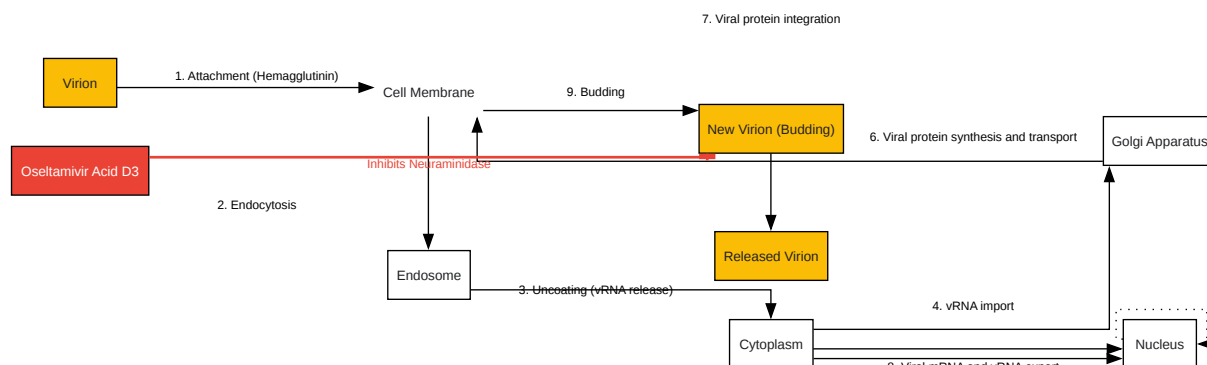
Procedure:

- **Initial Mixture:** In a sterile tube, add the required volume of the **Oseltamivir Acid D3** DMSO stock solution.
- **Add PEG300:** Add the appropriate volume of PEG300 and mix until the solution is clear.
- **Add Tween 80:** Add the appropriate volume of Tween 80 and mix until the solution is clear.
- **Add Aqueous Component:** Add the final volume of sterile water or saline and mix thoroughly.
- **Administration:** The formulation is now ready for oral administration.

Note: The specific ratios of the components may need to be optimized depending on the required final concentration and the stability of the formulation. A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.

Mechanism of Action and Signaling Pathway

Oseltamivir Acid inhibits the influenza virus life cycle at the stage of viral release. The diagram below illustrates the influenza virus replication cycle and the point of inhibition by Oseltamivir Acid.

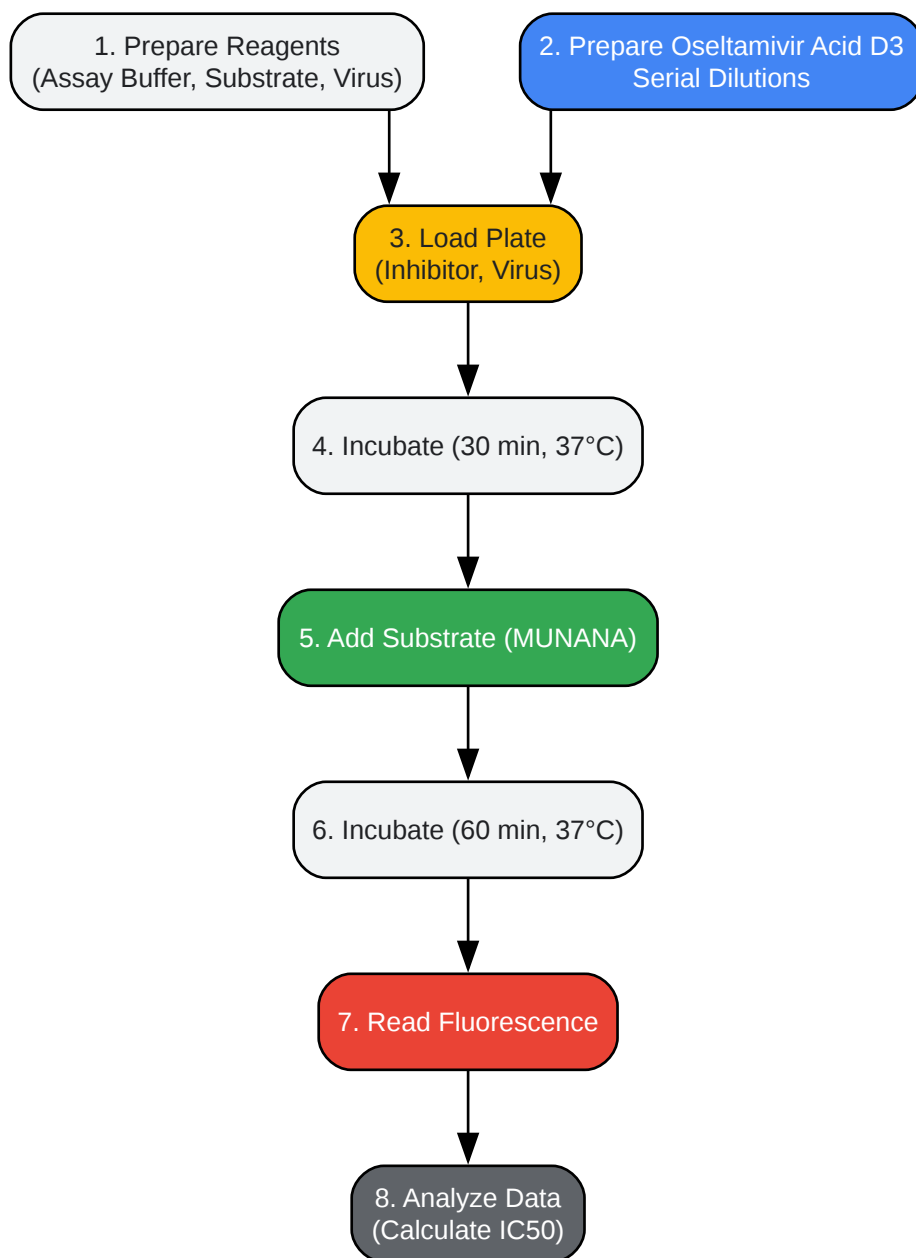


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Caption: Influenza virus replication cycle and inhibition by **Oseltamivir Acid D3**.

Experimental Workflow

The following diagram outlines a general workflow for a neuraminidase inhibition assay using **Oseltamivir Acid D3**.



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